molecular formula C18H15Cl2N3OS B2806448 N-(3-chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 365242-22-4

N-(3-chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2806448
CAS RN: 365242-22-4
M. Wt: 392.3
InChI Key: ZJMUICZDSVEFFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. It also includes studying the compound’s behavior under various conditions .

Scientific Research Applications

Synthesis and Biological Activities

The compound N-(3-chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is part of a broader class of tetrahydropyrimidine derivatives that have been synthesized and studied for their potential biological activities. For instance, Akbari et al. (2008) synthesized a series of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and evaluated their antimicrobial activities, with some compounds exhibiting significant inhibition on bacterial and fungal growth Akbari et al., 2008. This suggests that derivatives of tetrahydropyrimidine, including the specific compound of interest, could possess antimicrobial properties worth exploring further.

Catalytic Synthesis

Gein et al. (2018) reported the synthesis of similar N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides through a three-component reaction facilitated by sodium hydrogen sulfate as a catalyst, highlighting an efficient synthetic route that could potentially be applied to the synthesis of the compound Gein et al., 2018.

Antimicrobial Activity

Another study by Gein et al. (2015) synthesized hydrochlorides of similar compounds and found that some of the synthesized compounds exhibit antimicrobial activity Gein et al., 2015. This again underscores the potential of tetrahydropyrimidine derivatives in antimicrobial applications.

Spectroscopic, Thermal, and Dielectric Studies

In addition to biological activities, some tetrahydropyrimidine derivatives have been studied for their physical properties. Vyas et al. (2013) conducted spectroscopic, thermal, and dielectric studies on n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate, offering insights into the material properties of such compounds that could be relevant for the compound of interest Vyas et al., 2013.

Antimicrobial and Catalytic Activities

Further supporting the antimicrobial potential of this class, Desai and Bhatt (2016) synthesized N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide analogues and screened them for in vitro antibacterial and antifungal activities, finding promising results against several microbial species Desai & Bhatt, 2016.

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems. It could involve binding to a specific receptor or inhibiting a specific enzyme .

Safety and Hazards

This involves studying the toxicity of the compound and its effects on human health and the environment. It includes determining safe handling and storage procedures .

Future Directions

This involves predicting or suggesting future research directions. It could involve suggesting modifications to the compound to improve its properties or suggesting new applications for the compound .

properties

IUPAC Name

N-(3-chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3OS/c1-10-15(17(24)22-14-4-2-3-13(20)9-14)16(23-18(25)21-10)11-5-7-12(19)8-6-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMUICZDSVEFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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